Chain-Length-Dependent Anti-Firming Efficiency: Palmitate (C16) Outperforms C8–C14 and C18 Sucrose Monoesters
In a kinetic viscoelastic study of 30% non-glutinous rice starch gels, the anti-firming ability of sucrose monoesters increased with fatty acid chain length from C8 to C18 and reached maximal efficiency at the palmitate (C16) ester [1]. This establishes sucrose 6-palmitate as the optimal chain-length choice for starch-based food formulations where retrogradation inhibition is critical, outperforming both shorter-chain (laurate, myristate) and longer-chain (stearate) analogs.
| Evidence Dimension | Anti-firming efficiency (starch retrogradation inhibition) |
|---|---|
| Target Compound Data | Maximal efficiency among C8–C18 sucrose monoesters (palmitate, C16) |
| Comparator Or Baseline | Sucrose monoesters of C8 (octanoate), C10 (decanoate), C12 (laurate), C14 (myristate), C18 (stearate) |
| Quantified Difference | Qualitative ranking: C16 > C14 > C12 > C18 ≈ C10 ≈ C8; palmitate ester identified as the most effective chain length |
| Conditions | 30% non-glutinous rice starch gel; static viscoelastic measurement; kinetic treatment over time |
Why This Matters
For procurement in food manufacturing, selecting the palmitate ester over laurate or stearate directly maximizes anti-staling performance, reducing formulation iterations.
- [1] Maruyama E, et al. Anti-firming Efficiency of Food Emulsifiers on Rice Starch Gel. J Appl Glycosci. 2002;49(2):145-152. doi:10.5458/jag.49.145 View Source
